N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
CAS No.:
Cat. No.: VC15000618
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide -](/images/structure/VC15000618.png)
Specification
Molecular Formula | C22H19N3O3S |
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Molecular Weight | 405.5 g/mol |
IUPAC Name | 4-(benzenesulfonamidomethyl)-N-(1H-indol-5-yl)benzamide |
Standard InChI | InChI=1S/C22H19N3O3S/c26-22(25-19-10-11-21-18(14-19)12-13-23-21)17-8-6-16(7-9-17)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26) |
Standard InChI Key | IYDOPKJKHRRRLE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Introduction
Chemical Structure and Molecular Properties
N-(1H-Indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide features a benzamide core substituted at the para position with a methylene-linked phenylsulfonyl amino group and an indol-5-yl moiety at the amide nitrogen. Key structural attributes include:
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Molecular Weight: ~397.47 g/mol (calculated based on formula).
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Key Functional Groups:
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Chemical Reactivity
While no explicit synthesis protocols for N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide are documented, plausible pathways can be extrapolated from related benzamide-sulfonamide hybrids :
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Benzamide Core Formation:
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Sulfonylation:
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Reaction of the intermediate amine with phenylsulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine).
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Purification:
Critical challenges include regioselective functionalization of the indole ring and avoiding over-sulfonylation.
Biological Activity and Mechanism
Indole-sulfonamide hybrids exhibit diverse biological activities, as evidenced by structural analogs:
Enzyme Inhibition
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Aldose Reductase Inhibition: Diethylamino-substituted benzamide-sulfonamides show IC values of 0.8–1.2 μM against aldose reductase, a target in diabetic complications.
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Kinase Modulation: N-[5-(1H-Indol-5-yl)phenyl]benzamides inhibit DDR1 kinase at nanomolar concentrations (e.g., 14 nM for compound SML1832 ), suggesting potential antineoplastic applications.
Pharmacokinetic and Toxicity Profiles
Data extrapolated from analogs highlight both promises and limitations:
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Absorption: Moderate oral bioavailability (F = 35–40%) due to sulfonamide-mediated efflux.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring generates hydroxylated metabolites .
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Toxicity: Sulfonamides may induce hypersensitivity reactions in 2–5% of patients .
Comparative Analysis with Clinical Candidates
Table 2: Benchmarking Against Approved Drugs
Drug Name | Target | Indole/Sulfonamide Component | Efficacy (IC) |
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Nilotinib | BCR-ABL kinase | Methylimidazole | 0.8 nM |
Celecoxib | COX-2 | Sulfonamide | 40 nM |
(Hypothetical) | Aldose reductase | Indole-sulfonamide | 1.0 μM (projected) |
Future Directions and Challenges
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Synthetic Optimization: Improving regioselectivity in indole functionalization.
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Target Validation: High-throughput screening against kinase and reductase panels.
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Formulation Strategies: Nanocrystal dispersions to enhance solubility (>2 mg/mL target).
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